molecular formula C36H42N8O5 B1191826 Palbociclib-SMCC

Palbociclib-SMCC

Numéro de catalogue B1191826
Poids moléculaire: 666.783
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Applications De Recherche Scientifique

  • Combination Therapy in Breast Cancer : Palbociclib, combined with letrozole, has shown significant improvement in progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).

  • Preclinical Models of Hepatocellular Carcinoma : In preclinical models, Palbociclib suppressed cell proliferation in human liver cancer cell lines, showing potential as a novel therapeutic strategy for hepatocellular carcinoma treatment (Bollard et al., 2016).

  • Mechanism of Action and Differentiation from Cytotoxic Chemotherapies : Palbociclib induces bone marrow suppression through cell cycle arrest without causing apoptosis, which differentiates it from cytotoxic chemotherapeutic agents. This finding is crucial for understanding and managing palbociclib-induced bone marrow toxicity in the clinic (Hu et al., 2015).

  • DNA Damage and Inhibition in Oral Squamous Cell Carcinoma : Palbociclib was found to induce DNA damage and inhibit DNA repair, leading to cellular senescence and apoptosis in oral squamous cell carcinoma cells (Wang et al., 2020).

  • Lysosomal Trapping and Functional Implications : Palbociclib concentrates in intracellular acidic vesicles, a process known as lysosomal trapping. This property explains the prolonged temporal activity of palbociclib and its cooperation with lysosomotropic drugs (Llanos et al., 2019).

  • Radiosensitivity Enhancement in Hepatocellular Carcinoma and Cholangiocarcinoma : Palbociclib enhances the sensitivity of hepatocellular carcinoma and cholangiocarcinoma cells to radiation therapy, offering a potential novel combination strategy against liver cancer cells (Huang et al., 2018).

  • Thermal Proteome Profiling in Breast Cancer Cells : Thermal proteome profiling of breast cancer cells treated with palbociclib revealed a thermal stabilization of the 20S proteasome, indicating a molecular mechanism responsible for palbociclib-induced senescence (Miettinen et al., 2017).

Propriétés

Nom du produit

Palbociclib-SMCC

Formule moléculaire

C36H42N8O5

Poids moléculaire

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Apparence

Solid powder

Synonymes

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-SMCC
Reactant of Route 2
Reactant of Route 2
Palbociclib-SMCC
Reactant of Route 3
Reactant of Route 3
Palbociclib-SMCC
Reactant of Route 4
Palbociclib-SMCC
Reactant of Route 5
Reactant of Route 5
Palbociclib-SMCC
Reactant of Route 6
Reactant of Route 6
Palbociclib-SMCC

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.